methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1001500-26-0
VCID: VC2444336
InChI: InChI=1S/C12H11FN2O3/c1-17-12(16)11-6-7-15(14-11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3
SMILES: COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)F
Molecular Formula: C12H11FN2O3
Molecular Weight: 250.23 g/mol

methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate

CAS No.: 1001500-26-0

Cat. No.: VC2444336

Molecular Formula: C12H11FN2O3

Molecular Weight: 250.23 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate - 1001500-26-0

Specification

CAS No. 1001500-26-0
Molecular Formula C12H11FN2O3
Molecular Weight 250.23 g/mol
IUPAC Name methyl 1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylate
Standard InChI InChI=1S/C12H11FN2O3/c1-17-12(16)11-6-7-15(14-11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3
Standard InChI Key CJSACAPAUMMNLW-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)F
Canonical SMILES COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a nitrogen-containing heterocyclic compound with a molecular formula of C12H11FN2O3 and a molecular weight of 250.23 g/mol. The compound is registered in PubChem database with CID 7017512 and has been documented since July 29, 2006, with the most recent modification to its entry dated March 1, 2025 . The compound contains a pyrazole core with two key functional groups: a methyl carboxylate at the 3-position and a 4-fluorophenoxymethyl substituent at the N1 position.

Structural Features and Nomenclature

The structure of methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate contains several distinct moieties that define its chemical properties:

  • A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)

  • A methyl carboxylate group (COOCH3) at the 3-position

  • A 4-fluorophenoxymethyl substituent linked to the N1 position

The compound has several synonyms in chemical literature, including:

  • Methyl 1-[(4-fluorophenoxy)methyl]pyrazole-3-carboxylate

  • Methyl 1-((4-fluorophenoxy)methyl)-1H-pyrazole-3-carboxylate

  • 1-(4-fluoro-phenoxymethyl)-1h-pyrazole-3-carboxylic acid methyl ester

Table 1 summarizes the key chemical identifiers and properties of this compound:

PropertyValue
Chemical NameMethyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Molecular FormulaC12H11FN2O3
Molecular Weight250.23 g/mol
CAS Registry Number1001500-26-0
PubChem CID7017512
Creation DateJuly 29, 2006
Modification DateMarch 1, 2025

Synthetic Approaches and Preparation

Regioselectivity Considerations

An important consideration in the synthesis of substituted pyrazoles is regioselectivity. According to recent research, "When attempting to use starting materials that already possess the ester moiety, a mixture of regioisomers was always observed, which indicates the suitability of using trichloromethyl enones as selective starting materials" . This suggests that carefully designed synthetic strategies are necessary to achieve regioselective preparation of the target compound.

CompoundCore StructureKey SubstituentsReported Activity
Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate1H-PyrazoleMethyl carboxylate at C3; 4-fluorophenoxymethyl at N1Not specifically reported
3-(4-fluorophenyl)-1H-pyrazole derivatives1H-Pyrazole4-fluorophenyl at C3; Various at other positionsAndrogen receptor antagonism; antiproliferative activity

Structure-Activity Relationship Implications

The presence of both a pyrazole core and a fluorinated aryl moiety in methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate suggests potential biological activities similar to those observed in related compounds. The methyl carboxylate group might serve as a prodrug functionality or contribute to specific binding interactions with biological targets.

Agricultural Applications

Fluorinated pyrazole carboxylic acids and their derivatives have found significant applications in agrochemicals. For instance, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid is "used for produce fungicides" with annual production exceeding "more than 30,000 metric tons" . This suggests potential agricultural applications for methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate or its derivatives, particularly in the development of fungicides or other crop protection agents.

Recent Research Developments

Synthetic Methodology Advancements

Recent advances in pyrazole chemistry have focused on developing more efficient and regioselective synthetic methodologies. The development of "a regiocontrolled methodology to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones as starting materials" represents a significant advancement that could be applied to the synthesis of compounds like methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate.

Structure Optimization Studies

Research on related pyrazole derivatives has included extensive structure-activity relationship studies aimed at optimizing their biological properties. These studies have investigated the effects of various substituents on the pyrazole core, including fluorinated aryl groups and carboxylic acid/ester functionalities, providing valuable insights for the potential development of methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate as a lead compound for various applications.

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds structurally related to methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate are documented in chemical databases:

  • 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid - The corresponding carboxylic acid, which would be obtained through hydrolysis of the methyl ester.

  • 1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid - A related compound with an additional chlorine substituent on the phenoxy ring, documented with PubChem CID 7017307 .

  • [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate - A more complex derivative with additional substituents, registered with PubChem CID 3527884 .

Table 3: Comparison of Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylate with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Methyl 1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylateC12H11FN2O3250.23Reference compound
1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acidC11H9FN2O3236.20 (estimated)Free carboxylic acid instead of methyl ester
1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acidC11H8ClFN2O3270.64Additional chlorine substituent on phenoxy ring; free carboxylic acid
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylateC24H18ClFN2O3436.9More complex substitution pattern with additional aromatic rings

Structure-Property Relationships

The structural variations among these related compounds likely influence their physical properties, chemical reactivity, and biological activities. Key structure-property relationships might include:

  • The effect of ester vs. free carboxylic acid on polarity, solubility, and membrane permeability

  • The impact of additional halogens (e.g., chlorine) on metabolic stability and binding interactions

  • The influence of substitution pattern on the pyrazole ring on electronic properties and reactivity

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